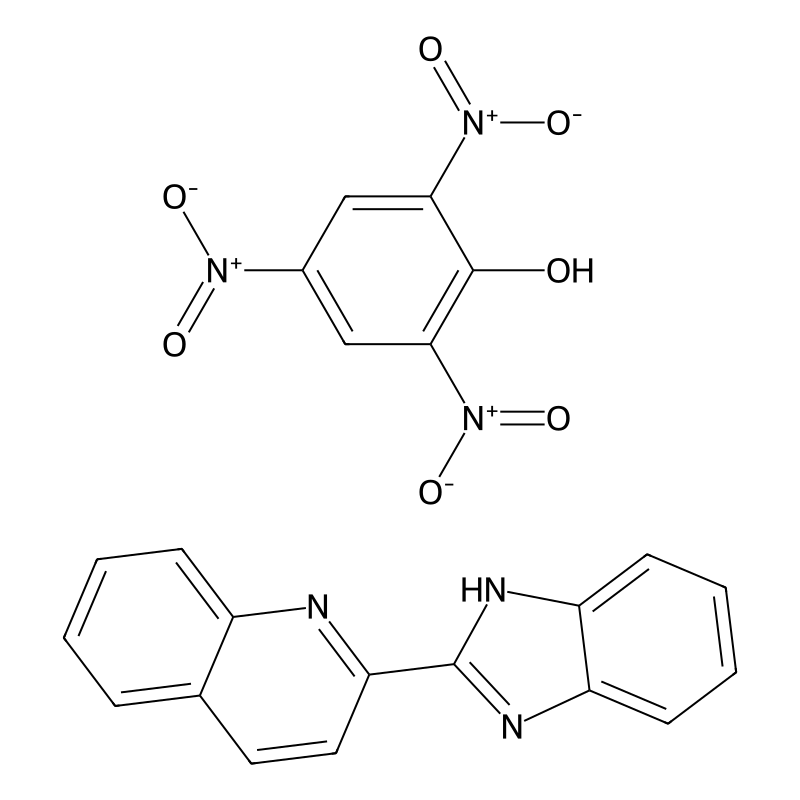

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the molecular formula . It is characterized by its yellow-orange crystalline solid form when dry, or as a bright yellow liquid when dissolved in water or organic solvents. The compound is noted for its strong acidity and is one of the most acidic phenols available. Historically, picric acid has been utilized primarily as an explosive due to its high sensitivity and explosive potential, particularly in military applications during the late 19th and early 20th centuries .

In addition to its use in explosives, picric acid can react with metals to form metal picrates, which are often more sensitive than the original compound. This property poses significant safety concerns, especially regarding storage and handling .

The synthesis of 2,4,6-trinitrophenol can be accomplished through several methods:

- Direct Nitration: The most common method involves nitrating phenol using concentrated nitric and sulfuric acids. This process introduces nitro groups onto the aromatic ring while displacing other functional groups.

- Nitration of Salicylic Acid: Another method involves nitrating salicylic acid or aspirin under controlled conditions to minimize tar formation.

- Nitration of 2,4-Dinitrophenol: Direct nitration of 2,4-dinitrophenol with nitric acid is also a viable route for producing picric acid

Picric acid has several applications across various fields:

- Explosives: Primarily used in military applications as a high explosive in shells and bombs.

- Chemical Reagent: Employed in laboratories for synthesizing crystalline salts of organic bases (picrates) for identification purposes.

- Dyes and Mordants: Utilized in textile industries as a mordant for dyeing processes.

- Medical Uses: Historically used in antiseptic treatments and burn care due to its antibacterial properties .

Research on the interactions of picric acid with biological systems has revealed its capacity to inhibit certain metabolic pathways in plants and bacteria. Studies have shown that picric acid can interfere with photosynthesis by disrupting electron transport chains. Additionally, it has been investigated for its potential effects on animal models concerning sensitization and toxicity .

Several compounds share structural similarities with 2,4,6-trinitrophenol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| 2,4-Dinitrophenol | C6H4N2O5 | Less explosive than picric acid; used as a herbicide |

| Trinitrotoluene | C7H5N3O6 | More stable than picric acid; widely used in explosives |

| Nitrobenzene | C6H5NO2 | Used as a solvent; less reactive than picric acid |

| 1-Methyl-2,4-dinitrobenzene | C8H8N2O4 | Used in organic synthesis; less toxic than picric acid |

Uniqueness: The primary distinction of 2,4,6-trinitrophenol lies in its high sensitivity to shock and heat compared to other similar compounds. Its historical significance as an explosive material during wartime further emphasizes its unique position within this class of chemicals .